PD-118057

Descripción

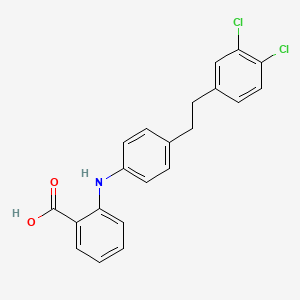

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-[2-(3,4-dichlorophenyl)ethyl]anilino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2NO2/c22-18-12-9-15(13-19(18)23)6-5-14-7-10-16(11-8-14)24-20-4-2-1-3-17(20)21(25)26/h1-4,7-13,24H,5-6H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQOSCDABPVAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)CCC3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432075 | |

| Record name | PD-118057 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313674-97-4 | |

| Record name | PD-118057 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-118057 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Mechanism of PD-118057: A Technical Guide to its Action as a hERG1 Potassium Channel Activator

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of PD-118057, a potent and selective activator of the human ether-a-go-go-related gene 1 (hERG1) potassium channel. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and ion channel research.

Executive Summary

This compound is a small molecule that enhances the current conducted by hERG1 potassium channels, which are crucial for the repolarization phase of the cardiac action potential.[1][2] It is classified as a "type 2" hERG1 agonist, characterized by its ability to attenuate channel inactivation without affecting the kinetics of activation or deactivation.[1][2][3] This mechanism of action is distinct from "type 1" agonists which primarily slow channel deactivation.[1][2] Molecular studies have pinpointed the binding site of this compound to a hydrophobic pocket formed by residues from the pore helix and the S6 segment of adjacent hERG1 subunits.[1][2] By binding to this site, this compound directly modulates the channel's gating properties, leading to an increase in the probability of the channel being open and a subsequent enhancement of potassium ion conductance.[1][2] This targeted action on hERG1 channels underlies its potential as a pharmacological tool and a lead compound for the development of novel antiarrhythmic therapies.

Mechanism of Action: A "Type 2" hERG1 Channel Agonist

The primary mechanism of action of this compound is the positive modulation of the hERG1 potassium channel.[4][5] This channel plays a critical role in cardiac repolarization, and its dysfunction can lead to life-threatening arrhythmias.[1][3] this compound is distinguished as a "type 2" hERG1 agonist, a classification based on its specific effects on the channel's gating properties.[1][2][6]

Unlike "type 1" agonists that primarily slow the deactivation of the channel, this compound enhances hERG1 currents by attenuating P-type inactivation.[1][2][3] This means that the channel remains in a conducting state for a longer duration at depolarized membrane potentials.[1] Importantly, this compound does not alter the voltage dependence or the kinetics of channel activation or deactivation.[3][5]

At a molecular level, this compound binds to a specific hydrophobic pocket within the hERG1 channel.[1][2] This binding site is formed by the interaction of residues from the pore helix of one subunit (specifically F619) and the S6 transmembrane segment of an adjacent subunit (specifically L646).[1][2][7] The direct interaction of this compound with the pore helix is thought to stabilize the open conformation of the channel and thereby reduce the rate of inactivation.[1][2]

Quantitative Analysis of this compound Activity

The effects of this compound on hERG1 channel function have been quantified in several electrophysiological studies. The following tables summarize the key findings.

| Concentration (μM) | Peak Tail hERG Current Increase (%) | Cell Line | Reference |

| 1 | 5.5 ± 1.1 | HEK293 | [5] |

| 3 | 44.8 ± 3.1 | HEK293 | [5] |

| 10 | 111.1 ± 21.7 | HEK293 | [5][8] |

| 10 | 136 | Xenopus oocytes | [1][2] |

| Parameter | Effect of 10 μM this compound | Cell/Tissue | Reference |

| Half-point for inactivation | +19 mV shift | Wild-type hERG1 in Xenopus oocytes | [1][2] |

| Action Potential Duration | Shortened | Guinea pig ventricular myocytes | [4][8] |

| QT Interval | Shortened | Arterially perfused rabbit ventricular wedge | [5] |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of molecular biology and electrophysiology techniques.

Site-Directed Mutagenesis and Oocyte Expression

To identify the binding site of this compound, scanning mutagenesis was performed on the hERG1 channel.[1][2] Specific amino acid residues in the pore helix and S6 segment were mutated. The wild-type and mutant hERG1 channels were then expressed in Xenopus oocytes by injecting cRNA encoding the respective channel subunits.[1][2]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

The functional effects of this compound on the expressed hERG1 channels were assessed using the two-electrode voltage clamp technique in Xenopus oocytes.[1][3] Oocytes were impaled with two microelectrodes, one for voltage clamping and the other for current recording. A series of voltage protocols were applied to elicit hERG1 currents in the absence and presence of this compound.[7] The changes in current amplitude and gating kinetics were then analyzed to determine the drug's effect.[1][3]

Patch-Clamp Electrophysiology in Mammalian Cells

The activity of this compound has also been characterized in mammalian cell lines (e.g., HEK293) stably expressing hERG1 channels and in isolated cardiomyocytes using the patch-clamp technique.[5][8] This method allows for the recording of ionic currents from a single cell, providing a detailed assessment of the drug's effects on native and recombinant channels in a more physiologically relevant environment.[5]

Visualizing the Mechanism of Action

The following diagrams illustrate the key aspects of this compound's mechanism of action.

Figure 1. Signaling pathway of this compound action on the hERG1 channel.

Figure 2. Experimental workflow for identifying the this compound binding site.

Conclusion

This compound is a well-characterized "type 2" hERG1 potassium channel activator. Its distinct mechanism of attenuating channel inactivation without affecting other gating parameters provides a valuable tool for studying hERG1 channel function. The detailed understanding of its binding site and molecular mechanism of action opens avenues for the rational design of novel therapeutics targeting cardiac repolarization, with potential applications in the treatment of long QT syndrome and other cardiac arrhythmias. Further research is warranted to explore the full therapeutic potential and safety profile of this class of compounds.

References

- 1. pnas.org [pnas.org]

- 2. This compound contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel potent human ether-a-go-go-related gene (hERG) potassium channel enhancers and their in vitro antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. This compound | 313674-97-4 | Potassium Channel | MOLNOVA [molnova.com]

PD-118057: A Selective hERG Channel Activator for Cardiac Repolarization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The human ether-a-go-go-related gene (hERG) potassium channel is a critical component of cardiac action potential repolarization. Its dysfunction, often due to drug-induced blockade, can lead to life-threatening arrhythmias such as Torsades de Pointes. Consequently, identifying compounds that selectively activate the hERG channel is of significant therapeutic interest for conditions like Long QT Syndrome (LQTS). PD-118057 has emerged as a key pharmacological tool and a potential therapeutic lead, acting as a selective activator of the hERG channel. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Introduction

The hERG (KCNH2) potassium channel conducts the rapid delayed rectifier potassium current (IKr), which is essential for the timely repolarization of the cardiac action potential.[1][2] A reduction in IKr, either through genetic mutations (congenital LQTS) or drug interactions (acquired LQTS), prolongs the action potential duration (APD) and the QT interval on an electrocardiogram, increasing the risk of cardiac arrhythmias.[2][3][4] While hERG channel blockers are a major concern in drug development, hERG channel activators, or openers, present a promising therapeutic strategy to counteract reduced IKr and shorten the APD.[3][4][5]

This compound, with the chemical name 2-(4-[2-(3,4-dichloro-phenyl)-ethyl]-phenylamino)-benzoic acid, is a small molecule identified as a potent and selective hERG channel activator.[1][2][6] It is classified as a "type 2" hERG agonist, characterized by its primary mechanism of attenuating channel inactivation without significantly affecting the rate of deactivation.[1][2][7] This guide delves into the molecular interactions, electrophysiological effects, and experimental methodologies associated with this compound.

Mechanism of Action

This compound enhances hERG channel function by directly interacting with the channel protein. This interaction leads to a modification of the channel's gating properties, specifically its transition into an inactivated state.

Attenuation of P-type Inactivation

The primary mechanism by which this compound activates hERG channels is by attenuating P-type inactivation.[1][2][7] This form of inactivation is a rapid, voltage-dependent process that reduces current flow at positive membrane potentials. This compound shifts the voltage dependence of inactivation to more depolarized potentials, meaning that a stronger depolarization is required to inactivate the channel.[1][2][7] This results in an increased probability of the channel being in the open, conductive state, thereby enhancing the overall potassium efflux. At a concentration of 10 μM, this compound has been shown to shift the half-point for inactivation of wild-type hERG1 channels by +19 mV.[1][2][8]

Binding Site

Mutagenesis and molecular modeling studies have identified the binding site for this compound within a hydrophobic pocket of the hERG channel.[1][2][8] This binding site is formed at the interface of two adjacent subunits of the tetrameric channel. Specifically, this compound interacts with residues in the pore helix (F619 and L622) of one subunit and the S6 transmembrane segment (L646) of an adjacent subunit.[1][7] Single mutations of F619 or L646 have been shown to eliminate the agonist activity of this compound.[1][2][8] Conversely, mutations of nearby residues in the S6 segment, such as C643 and M645, can enhance the drug's activity, likely by reducing steric hindrance.[1][2]

Quantitative Data

The effects of this compound on hERG channels and other cardiac ion channels have been quantified in various experimental systems. The following tables summarize the key findings.

Table 1: Electrophysiological Effects of this compound on hERG Channels

| Parameter | Concentration | Effect | Cell Type | Reference |

| Peak Tail hERG Current | 1 µM | 5.5 ± 1.1% increase | HEK293 | [6] |

| 3 µM | 44.8 ± 3.1% increase | HEK293 | [6] | |

| 10 µM | 111.1 ± 21.7% increase | HEK293 | [6] | |

| 10 µM | 136% increase (peak outward current) | Xenopus oocytes | [1][2][8] | |

| Voltage of Half-Inactivation (V0.5) | 10 µM | +19 mV shift | Xenopus oocytes | [1][2][8] |

| Voltage of Half-Activation (V0.5) | 10 µM | +5.0 ± 1.1 mV shift | Xenopus oocytes | [1] |

| Deactivation Kinetics | 10 µM | No significant effect | Xenopus oocytes | [1] |

| Action Potential Duration | 3 µM | Shortened | Guinea pig cardiomyocytes | [6] |

| QT Interval | 3 µM | Shortened | Rabbit ventricular wedge | [6] |

Table 2: Selectivity Profile of this compound

| Ion Current | Channel | Effect | Cell Type | Reference |

| INa | Nav1.5 | No major effect | Guinea pig cardiomyocytes | [6] |

| ICa,L | Cav1.2 | No major effect | Guinea pig cardiomyocytes | [6] |

| IK1 | Kir2.1 | No major effect | Guinea pig cardiomyocytes | [6] |

| IKs | KCNQ1/KCNE1 | No major effect | Guinea pig cardiomyocytes | [6] |

Experimental Protocols

The characterization of this compound has primarily relied on electrophysiological techniques, particularly patch-clamp and two-electrode voltage clamp, along with molecular biology methods for mutagenesis studies.

Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells (HEK293)

This protocol is representative for studying the effects of this compound on hERG channels stably expressed in a mammalian cell line.

1. Cell Culture:

-

Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

For recording, cells are plated onto glass coverslips 24-48 hours prior to the experiment.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with KOH.

-

This compound Stock Solution: A 10 mM stock solution is prepared in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C. Final dilutions are made in the external solution on the day of the experiment.

3. Electrophysiological Recording:

-

Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-cell configuration is established on a single, isolated cell.

-

Currents are recorded using a patch-clamp amplifier (e.g., Axopatch 200B), filtered at 2 kHz, and digitized at 10 kHz.

-

Series resistance is compensated by >80% to minimize voltage errors.

4. Voltage-Clamp Protocol to Assess hERG Activation:

-

Cells are held at a holding potential of -80 mV.

-

To elicit hERG currents, a depolarizing step to +20 mV for 2 seconds is applied to activate and then inactivate the channels.

-

The membrane is then repolarized to -50 mV for 3 seconds to measure the peak tail current, which reflects the population of channels that were open at the preceding depolarizing potential.

-

This protocol is repeated every 15 seconds to allow for recovery from inactivation.

-

After a stable baseline recording is established in the control external solution, the solution is switched to one containing this compound at the desired concentration.

Site-Directed Mutagenesis and Two-Electrode Voltage Clamp in Xenopus oocytes

This protocol is used to identify the amino acid residues critical for the binding and action of this compound.

1. Mutagenesis:

-

Point mutations in the hERG1 cDNA (e.g., F619A, L646A) are introduced using a commercially available site-directed mutagenesis kit (e.g., QuikChange).

-

The sequence of all mutant constructs is verified by DNA sequencing.

2. cRNA Synthesis and Oocyte Injection:

-

Wild-type and mutant hERG1 cRNA are synthesized in vitro from linearized plasmid DNA templates.

-

Stage V-VI oocytes are harvested from female Xenopus laevis frogs.

-

Oocytes are defolliculated and injected with ~50 ng of cRNA.

-

Injected oocytes are incubated for 2-4 days at 18°C to allow for channel expression.

3. Two-Electrode Voltage Clamp (TEVC):

-

Oocytes are placed in a recording chamber perfused with ND96 solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES; pH 7.5).

-

Two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl are impaled into the oocyte.

-

One electrode measures the membrane potential, and the other injects current to clamp the voltage at desired levels.

-

Currents are recorded using a TEVC amplifier.

4. Voltage Protocol to Assess Inactivation:

-

A two-pulse protocol is used to determine the voltage dependence of steady-state inactivation.

-

Oocytes are held at -80 mV.

-

A 1-second conditioning prepulse to various potentials (e.g., from +40 mV to -100 mV) is applied.

-

This is immediately followed by a 1-second test pulse to +40 mV to assess the fraction of non-inactivated channels.

-

The peak current during the test pulse is plotted against the prepulse potential and fitted with a Boltzmann function to determine the V0.5 of inactivation.

-

The protocol is performed in the absence and presence of this compound to determine the shift in V0.5.

Cardiac Action Potential and the Role of this compound

The cardiac action potential is a complex interplay of various ion currents. This compound's selective activation of IKr can have a significant impact on the repolarization phase.

By enhancing IKr, this compound accelerates Phase 3 repolarization, thereby shortening the overall action potential duration.[6] This effect is particularly beneficial in conditions of reduced IKr, such as in many forms of LQTS, where it can help restore normal repolarization and reduce the pro-arrhythmic substrate. Studies have shown that this compound can prevent and eliminate early after-depolarizations (EADs) induced by hERG blockers like dofetilide, demonstrating its potential anti-arrhythmic activity.[6]

Conclusion

This compound is a well-characterized, selective hERG channel activator that functions primarily by attenuating P-type inactivation. Its specific binding site and mechanism of action make it an invaluable tool for studying hERG channel physiology and pharmacology. The quantitative data on its electrophysiological effects and its selectivity profile underscore its potential as a lead compound for the development of novel anti-arrhythmic therapies targeting the hERG channel. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the discovery of new hERG channel modulators. Further research is warranted to fully evaluate the therapeutic value and safety profile of this class of compounds.[6]

References

- 1. This compound contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - ProQuest [proquest.com]

- 4. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel potent human ether-a-go-go-related gene (hERG) potassium channel enhancers and their in vitro antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

The Discovery and History of PD-118057: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-118057 is a small molecule activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization. This document provides an in-depth technical guide on the discovery, history, and mechanism of action of this compound. It includes a plausible synthetic route, detailed experimental protocols for key assays, a comprehensive summary of its pharmacological properties in tabular format, and visualizations of its mechanism of action and experimental workflows. This guide is intended for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction and Discovery

The discovery of this compound emerged from the broader effort in pharmaceutical research to identify compounds that could modulate the activity of the hERG (KCNH2) potassium channel. The hERG channel is a key protein in the repolarization phase of the cardiac action potential, and its dysfunction, often caused by drug-induced blockade, can lead to life-threatening arrhythmias such as Torsades de Pointes.

In the early 2000s, while many research programs focused on identifying and avoiding hERG blockers, a new therapeutic strategy emerged: the development of hERG channel activators or enhancers. The rationale was that such compounds could counteract the effects of inherited or drug-induced long QT syndrome.

This compound was identified as a potent and selective hERG channel activator.[1] It was characterized as a "Type 2" hERG agonist, a class of activators that primarily work by attenuating the rapid inactivation of the channel without significantly affecting its activation or deactivation kinetics.[2][3] This mechanism of action distinguishes it from "Type 1" activators, which typically slow down the deactivation of the channel.

Chemical Properties and Synthesis

This compound is chemically known as 2-(4-(2-(3,4-dichlorophenyl)ethyl)phenylamino)benzoic acid.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C21H17Cl2NO2 |

| Molecular Weight | 386.27 g/mol |

| CAS Number | 313674-97-4 |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in DMSO |

A specific, detailed, and publicly available synthesis protocol for this compound has not been identified in the reviewed literature. However, based on its chemical structure, a plausible synthetic route can be proposed utilizing standard organic chemistry reactions, such as a Buchwald-Hartwig amination or a similar cross-coupling reaction.

Plausible Synthetic Route:

A potential synthesis could involve the coupling of 2-halobenzoic acid with 4-(2-(3,4-dichlorophenyl)ethyl)aniline. The latter intermediate could be synthesized from 3,4-dichlorobenzaldehyde (B146584) and a suitable Wittig reagent followed by reduction.

Mechanism of Action

This compound enhances hERG channel current by directly interacting with the channel protein and modifying its gating properties. Specifically, it attenuates the rapid P-type inactivation, which is a key process that limits potassium ion flow at positive membrane potentials.[2][3] By reducing inactivation, this compound increases the probability of the channel being in an open, conductive state, thereby augmenting the outward potassium current.

The binding site of this compound has been mapped to a hydrophobic pocket formed by residues from the pore helix of one hERG subunit and the S6 segment of an adjacent subunit.[3] Key residues identified through mutagenesis studies include F619 in the pore helix and L646 in the S6 segment.[3]

Below is a diagram illustrating the proposed mechanism of action of this compound on the hERG channel.

Caption: Mechanism of this compound action on hERG channel gating.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording hERG currents from stably transfected HEK293 cells.

Cell Culture and Transfection:

-

Maintain HEK293 cells stably expressing the hERG channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Culture cells at 37°C in a humidified atmosphere with 5% CO2.

-

For experiments, plate cells onto glass coverslips and allow them to grow to 50-80% confluency.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with KOH.

Recording Procedure:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution at a constant rate.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a cell with the pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record hERG currents using a patch-clamp amplifier and data acquisition software.

-

Apply voltage protocols to elicit hERG currents. A typical protocol to assess the effect of this compound on tail currents involves a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the tail current.

-

Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution immediately before application.

Caption: Experimental workflow for whole-cell patch-clamp recording.

Site-Directed Mutagenesis

This protocol is based on the QuikChange Site-Directed Mutagenesis method to introduce point mutations into the hERG channel cDNA.

Primer Design:

-

Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center.

-

The primers should have a melting temperature (Tm) of ≥78°C.

-

Ensure the primers have a minimum GC content of 40% and terminate in one or more C or G bases.

Mutagenesis PCR:

-

Set up the PCR reaction with a high-fidelity DNA polymerase (e.g., PfuUltra), the hERG plasmid template, the mutagenic primers, and dNTPs.

-

Perform thermal cycling, typically for 12-18 cycles, consisting of denaturation, annealing, and extension steps. The extension time depends on the plasmid size.

Digestion of Parental DNA:

-

After PCR, digest the parental, methylated DNA template with the DpnI restriction enzyme for 1-2 hours at 37°C. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

Transformation:

-

Transform competent E. coli cells with the DpnI-treated plasmid DNA.

-

Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

Verification:

-

Pick individual colonies and isolate the plasmid DNA.

-

Sequence the isolated plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

Molecular Modeling and Docking

This protocol outlines a general approach for docking this compound into a homology model of the hERG channel.

Homology Modeling:

-

Obtain the amino acid sequence of the human hERG channel.

-

Use a template structure of a related potassium channel (e.g., Kv1.2) to build a homology model of the hERG pore domain using software like MODELLER or SWISS-MODEL.

Ligand and Receptor Preparation:

-

Generate a 3D structure of this compound and optimize its geometry using a molecular mechanics force field.

-

Prepare the hERG homology model for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site based on mutagenesis data.

Docking Simulation:

-

Use a docking program such as AutoDock or Rosetta to dock this compound into the defined binding pocket of the hERG model.

-

Perform multiple docking runs to generate a variety of possible binding poses.

-

Analyze the resulting poses based on their predicted binding energies and interactions with key residues identified from mutagenesis studies.

Caption: Logical relationship of the this compound binding site.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Effect of this compound on hERG Channel Currents

| Concentration (µM) | Peak Tail Current Increase (%) | Reference |

| 1 | 5.5 ± 1.1 | [1] |

| 3 | 44.8 ± 3.1 | [1] |

| 10 | 111.1 ± 21.7 | [1] |

| 10 | 136.0 ± 9.5 (peak outward current) | [2] |

Table 2: Effect of this compound on hERG Channel Gating Parameters

| Parameter | Effect of 10 µM this compound | Reference |

| Half-point of inactivation (V1/2) | +19 mV shift | [2] |

| Voltage dependence of activation | No significant effect | [1] |

| Kinetics of gating | No significant effect | [1] |

Table 3: Effect of Mutations on this compound Activity

| Mutation | Effect on this compound Activity | Reference |

| F619A | Eliminated | [3] |

| L646A | Eliminated | [3] |

| C643A | Enhanced | [3] |

| M645A | Enhanced | [3] |

Conclusion

This compound is a valuable research tool for studying the structure and function of the hERG potassium channel. Its discovery as a Type 2 hERG agonist has provided important insights into the mechanisms of channel inactivation and has opened up new avenues for the potential therapeutic intervention in cardiac arrhythmias. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists working in this field. Further research into the synthesis and pharmacology of this compound and similar compounds may lead to the development of novel anti-arrhythmic drugs.

References

- 1. Novel potent human ether-a-go-go-related gene (hERG) potassium channel enhancers and their in vitro antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PD 118057 | CAS 2830313674-97-4 | PD118057 | Tocris Bioscience [tocris.com]

An In-Depth Technical Guide to PD-118057: A hERG Potassium Channel Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-118057 is a synthetic organic compound that has garnered significant interest in the field of cardiac electrophysiology. It is a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, also known as KCNH2 or Kv11.1.[1][2] The hERG channel plays a critical role in the repolarization phase of the cardiac action potential, and its dysfunction can lead to serious cardiac arrhythmias.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound, with the chemical name 2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid, is a small molecule with a well-defined structure.[1] Its chemical and physical properties are summarized in the tables below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-[[4-[2-(3,4-dichlorophenyl)ethyl]phenyl]amino]benzoic acid |

| CAS Number | 313674-97-4 |

| Molecular Formula | C21H17Cl2NO2 |

| SMILES | ClC(C(Cl)=C3)=CC=C3CCC(C=C2)=CC=C2NC1=C(C(O)=O)C=CC=C1 |

| InChI Key | ZCQOSCDABPVAFB-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 386.27 g/mol [2] |

| Appearance | Off-white to light yellow solid |

| Purity | ≥98% (HPLC)[4] |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol.[2] |

| Storage | Store at -20°C[2] |

Mechanism of Action

This compound is classified as a type 2 hERG channel activator.[3] Its primary mechanism of action involves the direct modulation of the hERG channel's gating properties. Unlike type 1 activators, this compound does not significantly affect the activation or deactivation kinetics of the channel. Instead, it attenuates the fast P-type inactivation, a key process that regulates potassium ion flow during cardiac repolarization.[3]

This attenuation of inactivation leads to an increase in the outward potassium current through the hERG channel.[3] At a concentration of 10 μM, this compound has been shown to shift the half-point for inactivation of wild-type hERG1 channels by +19 mV and increase the peak outward current by 136%.[3] This enhancement of the repolarizing current results in a shortening of the action potential duration in cardiomyocytes.[5]

Molecular modeling and mutagenesis studies have identified the binding site for this compound within a hydrophobic pocket formed by the pore helix (specifically residue F619) of one hERG1 subunit and the S6 segment (residue L646) of an adjacent subunit.[3] This direct interaction with the channel's pore region is believed to be responsible for the observed modulation of inactivation.

The following diagram illustrates the proposed mechanism of this compound action on the hERG channel.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is fundamental for studying the effects of compounds on ion channels expressed in a heterologous system.

1. Oocyte Preparation and cRNA Injection:

-

Harvest stage V-VI oocytes from female Xenopus laevis.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Inject oocytes with cRNA encoding the human hERG channel.

-

Incubate the injected oocytes for 2-3 days at 16-18°C to allow for channel expression.[6]

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a bath solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[6]

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.[7]

-

After obtaining a stable baseline recording, perfuse the chamber with a solution containing this compound at the desired concentration.

-

Record the changes in the hERG current in the presence of the compound.

3. Data Analysis:

-

Measure the peak tail current amplitude and analyze the voltage-dependence of channel activation and inactivation.

-

Compare the current characteristics before and after the application of this compound.

The following diagram outlines the workflow for the TEVC experiment.

Action Potential Duration Measurement in Isolated Cardiomyocytes

This assay assesses the effect of this compound on the action potential of native cardiac cells.

1. Cardiomyocyte Isolation:

-

Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig or rabbit) by enzymatic digestion of the heart tissue.[8]

2. Electrophysiological Recording:

-

Use the whole-cell patch-clamp technique to record action potentials.

-

Transfer isolated myocytes to a recording chamber on an inverted microscope and perfuse with an external solution (e.g., Tyrode's solution) at 37°C.[9]

-

Form a giga-ohm seal between a glass micropipette filled with an internal solution and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Elicit action potentials by injecting a brief depolarizing current pulse.

-

Record baseline action potentials.

-

Perfuse the chamber with a solution containing this compound.

-

Record the changes in action potential morphology and duration.

3. Data Analysis:

-

Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).

-

Compare the APD values before and after drug application.

Arterially Perfused Rabbit Ventricular Wedge Preparation

This ex vivo model allows for the study of transmural electrophysiological effects and the assessment of pro-arrhythmic potential.

1. Preparation of the Wedge:

-

Isolate the heart from a rabbit and cannulate the left circumflex or left anterior descending coronary artery.[10]

-

Perfuse the heart with a cardioplegic solution to arrest it in diastole.

-

Dissect a transmural wedge of the left ventricular free wall.

-

Place the wedge in a tissue bath and arterially perfuse with oxygenated Tyrode's solution at 35-37°C.[10]

2. Electrophysiological Recordings:

-

Allow the preparation to equilibrate for at least one hour.

-

Record a transmural pseudo-electrocardiogram (ECG) using two electrodes placed on the epicardial and endocardial surfaces.[10]

-

Simultaneously record transmembrane action potentials from the epicardium and endocardium using floating microelectrodes.[10]

-

Pace the preparation from the endocardial surface at a fixed cycle length.

-

After recording baseline data, introduce this compound into the perfusate.

-

Record the changes in the ECG (specifically the QT interval) and the action potentials from both surfaces.

3. Data Analysis:

-

Measure the QT interval from the pseudo-ECG.

-

Measure the APD90 from the epicardial and endocardial recordings.

-

Calculate the transmural dispersion of repolarization (the difference between endocardial and epicardial APD90).

-

Assess for the occurrence of early afterdepolarizations (EADs), which are a marker of pro-arrhythmic risk.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the function and modulation of the hERG potassium channel. Its well-characterized mechanism of action as a type 2 activator provides a means to study the physiological consequences of enhanced hERG channel activity. The experimental protocols detailed in this guide offer a framework for researchers to further explore the electrophysiological effects of this compound and similar compounds, contributing to a deeper understanding of cardiac repolarization and the development of novel anti-arrhythmic therapies.

References

- 1. PD 118057 | CAS 2830313674-97-4 | PD118057 | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 313674-97-4 | Potassium Channel | MOLNOVA [molnova.com]

- 5. Novel potent human ether-a-go-go-related gene (hERG) potassium channel enhancers and their in vitro antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. multichannelsystems.com [multichannelsystems.com]

- 8. Item - Optically recording the cardiac action potential from isolated ventricular myocytes - University of Leicester - Figshare [figshare.le.ac.uk]

- 9. ahajournals.org [ahajournals.org]

- 10. Blinded validation of the isolated arterially perfused rabbit ventricular wedge in preclinical assessment of drug-induced proarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PD-118057 in Cardiac Action Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cardiac action potential is a complex and highly regulated process that governs the heart's rhythm and contractility. A critical component of this process is the repolarization phase, which is largely mediated by the rapid delayed rectifier potassium current (IKr), conducted by channels encoded by the human ether-a-go-go-related gene (hERG). Dysfunction of the hERG channel, either through genetic mutations or off-target drug effects, can lead to life-threatening arrhythmias such as Torsades de Pointes. PD-118057 is a potent and selective activator of the hERG potassium channel, offering a potential therapeutic avenue for conditions associated with reduced IKr and a valuable tool for cardiac electrophysiology research. This technical guide provides an in-depth overview of the mechanism of action, quantitative effects, and experimental methodologies related to the study of this compound's influence on the cardiac action potential.

Mechanism of Action of this compound

This compound is classified as a "type 2" hERG channel agonist.[1][2] Its primary mechanism involves the attenuation of the channel's P-type inactivation without significantly affecting its activation or deactivation kinetics.[1][2] This leads to an increased probability of the channel being in an open, conductive state, thereby enhancing the outward potassium current during the repolarization phase of the cardiac action potential.

Molecular modeling and mutagenesis studies have identified the binding site for this compound within a hydrophobic pocket of the hERG channel.[1][2] This pocket is formed by residues from the pore helix (F619) of one subunit and the S6 transmembrane segment (L646) of an adjacent subunit.[1][2] By binding to this site, this compound is thought to directly interfere with the conformational changes that lead to channel inactivation.

Quantitative Effects of this compound on hERG Channels

The following table summarizes the key quantitative effects of this compound on hERG channel function as reported in the literature.

| Parameter | Concentration | Effect | Cell Type | Reference |

| Peak Tail hERG Current | 1 µM | 5.5 ± 1.1% increase | HEK293 cells | [3] |

| 3 µM | 44.8 ± 3.1% increase | HEK293 cells | [3] | |

| 10 µM | 111.1 ± 21.7% increase | HEK293 cells | [3] | |

| 10 µM | 136% increase in peak outward current | Xenopus oocytes | [1][2] | |

| hERG Channel Inactivation | 10 µM | +19 mV shift in the half-point of inactivation | Xenopus oocytes | [1][2][4] |

| Action Potential Duration (APD) | 3 µM & 10 µM | Shortened APD | Guinea pig ventricular myocytes | [5][6] |

| QT Interval | Concentration-dependent | Shortened QT interval | Arterially perfused rabbit ventricular wedge | [3] |

| Other Cardiac Ion Channels (INa, ICa/L, IK1, IKs) | Not specified | No major effect | Guinea pig cardiomyocytes & rat myocytes | [3][7] |

Experimental Protocols

Detailed below are representative experimental protocols for investigating the effects of this compound on hERG channels and cardiac action potentials.

Electrophysiological Recording of hERG Currents in Xenopus Oocytes

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated. cRNA encoding the wild-type hERG channel is then injected into the oocytes. The oocytes are incubated for 2-4 days to allow for channel expression.

-

Two-Electrode Voltage Clamp (TEVC):

-

Oocytes are placed in a recording chamber and perfused with a standard external solution (e.g., ND96).

-

Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte to measure membrane potential and inject current.

-

A voltage clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

-

-

Voltage Clamp Protocol for Inactivation:

-

From a holding potential of -80 mV, a depolarizing prepulse to +40 mV for 1 second is applied to activate and then inactivate the hERG channels.

-

This is followed by a series of test pulses to various potentials (e.g., from -120 mV to +40 mV in 10 mV increments) to measure the extent of recovery from inactivation.

-

The peak tail current at the beginning of the test pulse is plotted against the prepulse potential to determine the voltage-dependence of inactivation.

-

-

Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentration in the external solution. The drug-containing solution is perfused over the oocyte, and recordings are taken after the drug effect has reached a steady state.

Action Potential Recording in Isolated Guinea Pig Cardiomyocytes

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from guinea pig hearts.

-

Whole-Cell Patch Clamp (Current-Clamp Mode):

-

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a single myocyte.

-

A high-resistance seal is formed between the pipette and the cell membrane, and the membrane patch under the pipette is ruptured to gain electrical access to the cell interior.

-

In current-clamp mode, the amplifier injects a defined current to elicit action potentials, and the resulting changes in membrane potential are recorded.

-

-

Action Potential Elicitation: Action potentials are typically elicited by applying short (e.g., 2-5 ms) depolarizing current pulses at a fixed frequency (e.g., 1 Hz).

-

Drug Application: this compound is applied to the bath solution perfusing the isolated myocyte. Action potentials are recorded before and after drug application to assess its effects on action potential duration (APD) at different levels of repolarization (e.g., APD50 and APD90).

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action on the hERG channel and cardiac action potential.

Experimental Workflow for Assessing Compound Effects

Caption: A generalized workflow for studying the electrophysiological effects of a compound like this compound.

Conclusion

This compound serves as a valuable pharmacological tool for dissecting the role of the hERG channel in cardiac repolarization. Its specific mechanism of attenuating channel inactivation without altering other key gating properties provides a unique way to modulate IKr. The ability of this compound to shorten the action potential duration highlights its potential as a lead compound for the development of anti-arrhythmic drugs, particularly for conditions like Long QT Syndrome. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of cardiac electrophysiology.

References

- 1. This compound contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel potent human ether-a-go-go-related gene (hERG) potassium channel enhancers and their in vitro antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 313674-97-4 | Potassium Channel | MOLNOVA [molnova.com]

- 7. PD 118057 | CAS 2830313674-97-4 | PD118057 | Tocris Bioscience [tocris.com]

The Ion Channel Gating Effects of PD-118057: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of PD-118057 on ion channel gating, with a primary focus on the human Ether-à-go-go-Related Gene (hERG) potassium channel. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a potent and selective activator of the hERG (KV11.1) potassium channel, which plays a critical role in cardiac repolarization.[1] Its primary mechanism of action involves the attenuation of fast P-type inactivation, leading to an increased open probability of the hERG1 channel and an enhanced K+ conductance.[1][2][3] Unlike some other hERG channel agonists, this compound does not significantly affect the voltage dependence of activation or the rate of deactivation.[1][4] This specific mode of action makes this compound a valuable tool for studying hERG channel gating and a potential lead compound for the development of therapeutics for conditions associated with reduced hERG function, such as some forms of Long QT Syndrome.[3][4]

Quantitative Data on this compound's Effects on hERG Channels

The following tables summarize the key quantitative effects of this compound on wild-type hERG1 channels as determined by electrophysiological studies.

| Parameter | Concentration | Effect | Reference |

| Peak Tail hERG Current | 1 µM | 5.5 ± 1.1% increase | [4] |

| 3 µM | 44.8 ± 3.1% increase | [4] | |

| 10 µM | 111.1 ± 21.7% increase | [4] | |

| 10 µM | 136% increase | [1][2][3] | |

| Half-point for Inactivation (V0.5) | 10 µM | +19 mV shift | [1][2][3] |

| Time Constant for Inactivation Onset (at 0 mV) | 10 µM | Increased from 4.6 ± 0.2 ms (B15284909) to 7.8 ± 0.4 ms | [5] |

| Voltage Dependence of Activation (V0.5) | 10 µM | +5.0 ± 1.1 mV shift | [5] |

| Single Channel Conductance (γ) | 30 µM | No significant change | [2] |

| Gating Currents (QOFF) | 10 µM | No significant effect on kinetics or magnitude | [2] |

Table 1: Concentration-Dependent Effects of this compound on hERG Channel Currents. This table illustrates the dose-dependent enhancement of the peak tail hERG current by this compound.

| Gating Parameter | This compound (10 µM) Effect | Significance | Reference |

| Activation | Minor depolarizing shift | P < 0.005 | [5] |

| Deactivation | Minor effects on the rate | Not significant | [5] |

| Inactivation | Attenuated (positive shift in voltage dependence) | Significant | [1][2][3] |

Table 2: Effects of this compound on hERG Channel Gating Parameters. This table highlights the primary effect of this compound on attenuating inactivation with minimal impact on activation and deactivation kinetics.

Experimental Protocols

The primary experimental data on this compound's effects on hERG channels were obtained using two-electrode voltage-clamp recordings in Xenopus laevis oocytes expressing wild-type or mutant hERG1 channels.

Oocyte Preparation and cRNA Injection

-

Oocyte Harvesting: Oocytes are surgically removed from anesthetized female Xenopus laevis frogs.

-

Defolliculation: The oocytes are treated with collagenase to remove the follicular layer.

-

cRNA Preparation: The plasmid containing the hERG1 cDNA is linearized, and cRNA is synthesized in vitro using an mMessage mMachine kit.

-

cRNA Injection: A specific amount of hERG1 cRNA is injected into each oocyte.

-

Incubation: The injected oocytes are incubated at 18°C for 2-4 days to allow for channel expression.

Electrophysiological Recording

-

Solution: The external recording solution (ND96) contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, with the pH adjusted to 7.5 with NaOH.

-

Voltage Clamp: Whole-cell currents are recorded using a two-electrode voltage-clamp amplifier. The holding potential is typically maintained at -80 mV or -110 mV.

-

Pulse Protocols:

-

To measure peak tail currents: Oocytes are depolarized to +40 mV for 2 seconds to activate the channels, followed by a repolarizing step to a range of test potentials (e.g., from +30 mV to -140 mV) to measure the tail currents.[2]

-

To assess the voltage dependence of activation: Tail current amplitudes at a fixed potential (e.g., -70 mV) are measured after depolarizing pulses to a range of voltages.[5] The resulting data are fitted with a Boltzmann function.

-

To determine the voltage dependence of inactivation: A two-pulse protocol is used. A prepulse to a range of potentials is applied to induce inactivation, followed by a test pulse to a depolarized potential to measure the available current.

-

-

Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the external solution to the desired final concentration. The drug is applied to the oocyte via perfusion.

Visualizations

Proposed Signaling Pathway of this compound on hERG Channels

References

- 1. pnas.org [pnas.org]

- 2. This compound contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel potent human ether-a-go-go-related gene (hERG) potassium channel enhancers and their in vitro antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Preliminary Efficacy of PD-118057: A Technical Overview for Drug Development Professionals

An In-depth Analysis of the Electrophysiological Effects and Mechanism of Action of a Novel hERG Channel Activator

This technical guide provides a comprehensive review of the preliminary efficacy studies of PD-118057, a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of ion channels for therapeutic purposes, particularly in the context of cardiac repolarization.

Core Mechanism of Action

This compound is classified as a type 2 hERG channel agonist.[1][2][3] Its primary mechanism involves the attenuation of P-type inactivation, a critical gating process in hERG channels, without significantly affecting the voltage dependence and kinetics of channel activation or deactivation.[1][2][3][4] This action leads to an enhanced potassium (K+) conductance through the channel.[1][2] Molecular modeling and mutagenesis studies suggest that this compound binds to a hydrophobic pocket formed by residues in the pore helix (F619) and the S6 segment (L646) of adjacent hERG subunits.[1][2][5][6] This direct interaction with the pore helix is believed to be responsible for attenuating the fast P-type inactivation, thereby increasing the open probability of the channel.[1][2][5]

Mechanism of Action of this compound on the hERG Channel.

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from in vitro and ex vivo studies on this compound.

Table 1: In Vitro Electrophysiological Effects on hERG Channels

| Cell Line | Concentration (µM) | Effect | Magnitude of Effect | Reference |

| HEK293 | 1 | Increase in peak tail hERG current | 5.5 ± 1.1% | [4] |

| HEK293 | 3 | Increase in peak tail hERG current | 44.8 ± 3.1% | [4] |

| HEK293 | 10 | Increase in peak tail hERG current | 111.1 ± 21.7% | [4][7] |

| Xenopus oocytes | 10 | Shift in half-point for inactivation | +19 mV | [1][2][5] |

| Xenopus oocytes | 10 | Increase in peak outward current | 136% | [1][2][5] |

Table 2: Ex Vivo Effects on Cardiac Action Potential

| Preparation | Concentration (µM) | Effect | Observations | Reference |

| Guinea pig ventricular myocytes | 3 and 10 | Shortened action potential duration | Specifically increases hERG current | [7][8] |

| Arterially perfused rabbit ventricular wedge | Not specified | Shortened action potential duration and QT interval | Concentration-dependent effect | [4] |

| Arterially perfused rabbit ventricular wedge | 3 | Prevention of dofetilide-induced effects | Prevented action potential duration and QT prolongation; eliminated early after-depolarizations | [4] |

Experimental Protocols

In Vitro hERG Current Measurement in HEK293 Cells

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

-

Method: Whole-cell patch-clamp technique.

-

Voltage Protocol: Cells were typically held at a resting potential, depolarized to activate the channels, and then repolarized to measure the tail currents. For example, a common protocol involves a depolarization step to +40 mV followed by a repolarization step to a range of test potentials.

-

Data Analysis: The peak tail current amplitude was measured before and after the application of this compound at various concentrations. The percentage increase in current was then calculated.

Workflow for In Vitro hERG Current Measurement.

Two-Electrode Voltage Clamp in Xenopus Oocytes

-

Expression System: Xenopus laevis oocytes injected with cRNA encoding for the wild-type or mutant hERG channels.

-

Method: Two-electrode voltage clamp.

-

Voltage Protocol: A typical protocol to assess inactivation involves a long depolarizing pulse (e.g., 2 seconds to +40 mV) to induce inactivation, followed by a series of test pulses to different voltages to measure the voltage dependence of inactivation.

-

Data Analysis: The half-inactivation voltage (V0.5) was determined by fitting the data to a Boltzmann function before and after drug application. The shift in V0.5 was then calculated.

Action Potential Duration Measurement in Guinea Pig Cardiomyocytes

-

Preparation: Acutely isolated guinea pig ventricular myocytes.

-

Method: Current-clamp recordings.

-

Protocol: Action potentials were elicited by current injection. The action potential duration at different levels of repolarization (e.g., APD90) was measured before and after the application of this compound.

-

Ion Current Specificity: To confirm the specificity of this compound, other major cardiac ion currents such as INa, ICa,L, IK1, and IKs were also measured and found to be unaffected by the compound.[4][7][9]

Arterially Perfused Rabbit Ventricular Wedge Preparation

-

Preparation: An arterially perfused wedge of the rabbit left ventricle, which allows for the simultaneous recording of a transmural electrocardiogram and action potentials from different ventricular layers.

-

Method: Microelectrode recordings and ECG measurements.

-

Protocol: The preparation was perfused with a physiological solution, and baseline recordings were obtained. This compound was then added to the perfusate at different concentrations. In some experiments, the effects of this compound were tested in the presence of a known hERG channel blocker like dofetilide (B1670870) to assess its potential to counteract drug-induced QT prolongation.

-

Data Analysis: Changes in action potential duration and the QT interval were measured and compared to baseline values.

Summary and Future Directions

The preliminary data strongly suggest that this compound is a potent and specific activator of the hERG potassium channel. Its unique mechanism of attenuating channel inactivation without altering other gating kinetics makes it a valuable research tool and a potential therapeutic candidate for conditions associated with reduced hERG function, such as some forms of congenital and acquired long QT syndrome.[4] Further investigations are warranted to fully evaluate the therapeutic potential and safety profile of this compound and similar hERG channel activators.[4]

References

- 1. This compound contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel potent human ether-a-go-go-related gene (hERG) potassium channel enhancers and their in vitro antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. This compound | 313674-97-4 | Potassium Channel | MOLNOVA [molnova.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PD 118057 | CAS 2830313674-97-4 | PD118057 | Tocris Bioscience [tocris.com]

A Comprehensive Analysis of the Physiological Effects of PD-118057

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-118057 is a small molecule that has garnered significant interest in the field of cardiac electrophysiology for its role as a potent and specific activator of the human ether-a-go-go-related gene (hERG) potassium channel. The hERG channel is a critical component in the repolarization phase of the cardiac action potential, and its dysfunction, often manifested as Long QT Syndrome (LQTS), can lead to life-threatening arrhythmias. This compound represents a class of compounds known as hERG channel enhancers, which offer a potential therapeutic avenue for conditions associated with delayed repolarization. This technical guide provides an in-depth overview of the physiological effects of this compound, its mechanism of action, and the experimental methodologies used to elucidate its properties.

Core Mechanism of Action

This compound is classified as a type 2 hERG channel agonist.[1][2][3] Its primary mechanism is to enhance the K+ conductance through hERG channels by attenuating channel inactivation without significantly affecting activation or deactivation kinetics.[1][2][3][4] This action increases the outward potassium current during the cardiac action potential, thereby shortening its duration.

Molecular modeling and mutagenesis studies have identified the binding site for this compound within a hydrophobic pocket of the hERG channel.[1][2][4] This pocket is formed by residues from the pore helix (F619) of one subunit and the S6 segment (L646) of an adjacent subunit.[1][2][4] The direct interaction of this compound with the pore helix is believed to attenuate the fast P-type inactivation of the channel, leading to an increased open probability.[1][2][4]

Quantitative Physiological Effects

The following tables summarize the key quantitative data on the physiological effects of this compound from various experimental models.

| Parameter | Concentration | Effect | Cell Type/Model | Reference |

| hERG Current | ||||

| Peak Tail Current | 1 µM | 5.5 ± 1.1% increase | Human Embryonic Kidney 293 (HEK293) cells | [5] |

| 3 µM | 44.8 ± 3.1% increase | Human Embryonic Kidney 293 (HEK293) cells | [5] | |

| 10 µM | 111.1 ± 21.7% increase | Human Embryonic Kidney 293 (HEK293) cells | [5] | |

| Peak Outward Current | 10 µM | 136% increase | Xenopus oocytes | [1][2] |

| hERG Channel Gating | ||||

| Inactivation Half-Point | 10 µM | +19 mV shift | Xenopus oocytes | [1][2] |

| Action Potential Duration (APD) | ||||

| APD | 3 µM | Prevents dofetilide-induced prolongation | Guinea pig ventricular myocytes | [5] |

| 10 µM | Inhibits action potential duration | Guinea pig ventricular myocytes | [6] | |

| QT Interval | ||||

| QT Interval | Concentration-dependent | Shortening | Arterially perfused rabbit ventricular wedge | [5] |

| Other Ion Channels | ||||

| INa, ICa,L, IK1, and IKs | Not specified | No major effect | Guinea pig cardiomyocytes | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the cited studies on this compound.

Heterologous Expression of hERG Channels in Xenopus Oocytes

This system is widely used to study the function of ion channels in a controlled environment.

-

cRNA Preparation: The hERG1 channel cDNA is subcloned into an appropriate vector. The plasmid is then linearized, and cRNA is synthesized in vitro using an mMessage mMachine kit.

-

Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. The prepared oocytes are then injected with the hERG1 cRNA.

-

Two-Electrode Voltage Clamp (TEVC): After a period of incubation to allow for channel expression, the oocytes are placed in a recording chamber. Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.

-

Data Acquisition: A specific voltage protocol is applied to elicit and measure hERG currents. For instance, channels can be activated by a depolarizing pulse, followed by a repolarizing pulse to measure tail currents.[2] Data is digitized and analyzed using software like pCLAMP.

Electrophysiological Recordings in Mammalian Cells

Studying this compound in native cardiac cells or mammalian cell lines provides insights into its effects in a more physiologically relevant context.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with the hERG channel cDNA.

-

Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is used to record ionic currents from single cells. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell interior.

-

Voltage Protocols: Specific voltage-clamp protocols are applied to isolate and characterize the hERG current (IKr) and to assess the effects of this compound on other cardiac ion channels such as INa, ICa,L, IK1, and IKs.

-

Action Potential Recording: In current-clamp mode, the action potential waveform can be recorded from isolated cardiomyocytes (e.g., from guinea pigs) to study the effect of this compound on action potential duration and morphology.[5][6]

Scanning Mutagenesis

This technique is employed to identify the specific amino acid residues involved in the binding of a drug to its target protein.

-

Site-Directed Mutagenesis: Specific amino acid residues in the hERG channel protein are systematically mutated to alanine (B10760859) or other amino acids.

-

Functional Expression: The mutant channels are then expressed in a suitable system, such as Xenopus oocytes.

-

Functional Assay: The effect of this compound is tested on each mutant channel. The elimination or significant reduction of the drug's effect upon mutation of a specific residue suggests that this residue is a critical part of the binding site.[1][2]

Visualizing Pathways and Workflows

Diagrams are essential for a clear understanding of complex biological processes and experimental designs.

Caption: Mechanism of action of this compound on the hERG K+ channel.

Caption: Workflow for studying this compound effects on hERG channels.

Conclusion

This compound is a valuable pharmacological tool for investigating the function of the hERG potassium channel and holds potential as a lead compound for the development of novel antiarrhythmic drugs. Its well-defined mechanism of action, specifically targeting the inactivation process of the hERG channel, distinguishes it from other hERG activators. The data presented in this guide, derived from rigorous experimental protocols, provide a solid foundation for further research into the therapeutic applications of hERG channel enhancers in cardiac and other diseases. The continued investigation into compounds like this compound is crucial for advancing our understanding of cardiac electrophysiology and developing safer and more effective treatments for cardiac arrhythmias.

References

- 1. This compound contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Novel potent human ether-a-go-go-related gene (hERG) potassium channel enhancers and their in vitro antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Impact of PD-118057 on Cellular Repolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular repolarization is a critical phase of the cardiac action potential, primarily governed by the efflux of potassium ions through various channels. Dysregulation of this process can lead to severe cardiac arrhythmias. PD-118057 has emerged as a significant pharmacological tool for studying and modulating cellular repolarization. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on key electrophysiological parameters, and detailed experimental protocols for its investigation. The primary focus is on its role as a potent and specific activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key determinant of cardiac repolarization.

Introduction: The Role of hERG in Cardiac Repolarization

The cardiac action potential is a complex interplay of ion currents that orchestrate the contraction and relaxation of the heart muscle. The repolarization phase, which restores the cardiomyocyte to its resting state, is predominantly mediated by the rapid delayed rectifier potassium current (IKr)[1]. The protein responsible for conducting IKr is the hERG (KCNH2) potassium channel[1][2][3]. Proper functioning of the hERG channel is crucial for maintaining a normal heart rhythm. Both genetic mutations and pharmacological blockade of hERG channels can lead to a prolongation of the QT interval on an electrocardiogram, a condition known as Long QT Syndrome, which predisposes individuals to life-threatening arrhythmias like Torsades de Pointes[1][2][3].

Conversely, enhancing the activity of hERG channels presents a potential therapeutic strategy for conditions associated with delayed repolarization[4][5]. This compound is a small molecule that has been identified as a potent activator of the hERG channel[4][6][7][8]. This guide will delve into the specific effects of this compound on cellular repolarization, providing the necessary technical details for its study and application in a research setting.

Mechanism of Action of this compound

This compound is classified as a type 2 hERG channel agonist[1][2][9]. Its mechanism of action is distinct from type 1 agonists. While both types enhance hERG channel function, this compound primarily acts by attenuating the channel's rapid P-type inactivation process without significantly affecting its deactivation kinetics[1][2][9]. This leads to an increased probability of the channel being in an open, conductive state, thereby enhancing the outward potassium current and accelerating cellular repolarization.

Molecular modeling and mutagenesis studies have identified the binding site for this compound within a hydrophobic pocket of the hERG channel[1][2]. This pocket is formed by residues from the pore helix (F619) of one subunit and the S6 segment (L646) of an adjacent subunit[1][2]. This direct interaction with the channel's pore region is thought to allosterically modulate the inactivation gate, leading to its stabilization in the open state.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on the hERG channel and cellular repolarization.

Quantitative Effects of this compound on Cellular Electrophysiology

The effects of this compound have been quantified in various experimental models. The following tables summarize the key findings.

Table 1: Effect of this compound on hERG Channel Current

| Cell Type | Concentration (μM) | Effect on Peak Tail hERG Current | Reference |

| HEK293 Cells | 1 | 5.5 ± 1.1% increase | [4][5] |

| 3 | 44.8 ± 3.1% increase | [4][5] | |

| 10 | 111.1 ± 21.7% increase | [4][5] | |

| Xenopus Oocytes | 10 | 136% increase in peak outward current | [1][2] |

Table 2: Effect of this compound on hERG Channel Gating Properties

| Parameter | Concentration (μM) | Effect | Reference |

| Half-point for inactivation (V0.5) | 10 | +19 mV shift | [1][2] |

| Voltage dependence of activation | 10 | Minor depolarizing shift | [1] |

| Deactivation rate | - | No significant effect | [1][2][9] |

| Onset of inactivation | 10 | Slowed (time constant increased from 4.6 to 7.8 ms (B15284909) at 0 mV) | [1] |

Table 3: Effect of this compound on Action Potential Duration (APD)

| Tissue Preparation | Concentration (μM) | Effect on APD | Reference |

| Guinea Pig Ventricular Myocytes | 3 and 10 | Shortened APD | [6][8] |

| Arterially Perfused Rabbit Ventricular Wedge | Concentration-dependent | Shortened APD and QT interval | [4][5] |

| 3 | Prevented dofetilide-induced APD and QT prolongation | [4][5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This protocol is for recording hERG currents from HEK293 cells stably expressing the hERG channel.

Experimental Workflow Diagram

Caption: Experimental workflow for patch-clamp analysis of this compound on HEK293-hERG cells.

Materials:

-

HEK293 cells stably expressing hERG

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and appropriate selection antibiotic

-

Poly-L-lysine coated glass coverslips

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH 7.2 with KOH)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Patch-clamp amplifier, micromanipulators, and data acquisition system

Procedure:

-

Cell Culture: Culture HEK293-hERG cells in DMEM at 37°C and 5% CO2.

-